Cas no 2764017-83-4 (1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride)

1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride structure
2764017-83-4 structure
Product Name:1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride
CAS No:2764017-83-4
MF:C14H10FNO4S2
MW:339.361904621124
CID:6078148
PubChem ID:165983429
Update Time:2025-07-18

1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2764017-83-4
    • EN300-37158933
    • 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride
    • Inchi: 1S/C14H10FNO4S2/c15-21(17,18)14-10-11-6-4-5-9-13(11)16(14)22(19,20)12-7-2-1-3-8-12/h1-10H
    • InChI Key: IKAJLDFYNKNGJJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C(=CC2C=CC=CC1=2)S(=O)(=O)F)(=O)=O

Computed Properties

  • Exact Mass: 339.00352831g/mol
  • Monoisotopic Mass: 339.00352831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 90Ų

1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride Pricemore >>

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Additional information on 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride

Introduction to 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride (CAS No. 2764017-83-4)

The compound 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride (CAS No. 2764017-83-4) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and molecular biology research. The presence of both benzenesulfonyl and sulfonyl fluoride groups in its molecular framework imparts distinct chemical properties that make it a valuable intermediate in the development of complex organic structures.

Structurally, 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride is composed of an indole core substituted with a benzenesulfonyl group at the 1-position and a sulfonyl fluoride moiety at the 2-position. This arrangement not only enhances its reactivity but also opens up diverse synthetic pathways for further functionalization. The indole scaffold, known for its biological significance, is a common motif in many pharmacologically active compounds, making this derivative particularly intriguing for medicinal chemists.

In recent years, there has been a growing interest in the exploration of indole derivatives due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of electron-withdrawing groups such as sulfonyl and sulfonyl fluoride moieties can significantly modulate the pharmacokinetic and pharmacodynamic profiles of indole-based compounds. This modulation is crucial for optimizing drug efficacy and minimizing side effects.

The sulfonyl fluoride group is particularly noteworthy as it is known to enhance the metabolic stability of molecules by preventing rapid hydrolysis. This property is especially valuable in drug development, where long half-lives can lead to better patient compliance and reduced dosing frequency. Additionally, the benzenesulfonyl group can serve as a handle for further chemical transformations, allowing chemists to introduce additional functional groups or link this compound to other pharmacophores.

Recent research has highlighted the utility of 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride as a key intermediate in the synthesis of more complex molecules. For instance, studies have demonstrated its use in the preparation of indole-based inhibitors targeting specific enzyme families involved in cancer progression. These inhibitors have shown promising results in preclinical studies, suggesting their potential as therapeutic agents. The ability to modify the indole core while retaining key functional groups makes this compound a versatile tool for drug discovery.

The synthesis of 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include sulfonylation reactions followed by fluorination steps. The choice of reagents and reaction conditions can significantly impact the final product's quality and applicability. Advanced techniques such as flow chemistry have been explored to improve reaction efficiency and scalability.

In addition to its pharmaceutical applications, 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride has found utility in academic research as a building block for studying molecular interactions. Its unique structural features make it an excellent candidate for X-ray crystallography studies, which can provide insights into how it interacts with biological targets at the molecular level. Such structural information is invaluable for rational drug design and can accelerate the discovery process.

The growing body of literature on indole derivatives underscores their importance in modern medicine. Researchers are continually exploring new ways to leverage these compounds for therapeutic purposes. The development of innovative synthetic methodologies and the discovery of novel bioactive derivatives are key areas of focus. As such, 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride remains at the forefront of these efforts, offering a promising platform for future advancements.

Looking ahead, the continued investigation into 1-(benzenesulfonyl)-1H-indole-2-sulfonyl fluoride and its derivatives is expected to yield significant breakthroughs in drug discovery. The combination of its structural versatility and functional reactivity positions it as a cornerstone compound in medicinal chemistry. As research progresses, new applications and uses will undoubtedly emerge, further solidifying its importance in both academic and industrial settings.

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